Bienvenue dans la boutique en ligne BenchChem!

N-(2-bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Physicochemical Properties Molecular Weight Lipophilicity

Target the halogen-dependent variable in your kinase inhibitor program. This 2-bromo analog (CAS 1428349-21-6) forms a matched molecular pair with its 2-chloro congener (CAS 1428349-12-5), isolating steric, lipophilic, and halogen-bonding contributions to IKK2/PAK1 potency, selectivity, and ADME. The weaker C–Br bond (~84 kcal/mol) permits milder Suzuki-Miyaura, Heck, and Buchwald-Hartwig diversification—making it the preferred starting material for focused N-phenyl indazole-3-carboxamide libraries. Use it alongside the parent and chloro variants to generate a complete halogen-SAR dataset. ≥95% purity, for R&D only.

Molecular Formula C15H11BrFN3O
Molecular Weight 348.17 g/mol
CAS No. 1428349-21-6
Cat. No. B6506475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide
CAS1428349-21-6
Molecular FormulaC15H11BrFN3O
Molecular Weight348.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C(=O)NC3=C(C=C(C=C3)F)Br
InChIInChI=1S/C15H11BrFN3O/c1-20-13-5-3-2-4-10(13)14(19-20)15(21)18-12-7-6-9(17)8-11(12)16/h2-8H,1H3,(H,18,21)
InChIKeyDPKMRBRJMRXFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-21-6): Structural Identity, Patent Context, and Comparator Landscape


N-(2-Bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-21-6, molecular formula C₁₅H₁₁BrFN₃O, molecular weight 348.17 g/mol) is a synthetic, small-molecule indazole-3-carboxamide derivative . Its structure consists of a 1-methyl-1H-indazole core linked via a carboxamide bridge to a 2-bromo-4-fluorophenyl ring. This compound falls within the generic scope of multiple kinase inhibitor patent families, most notably those claiming indazole carboxamides as inhibitors of IKK2 (IκB kinase β), a therapeutic target for inflammatory and autoimmune diseases [1]. The most structurally analogous comparator identified is the 2-chloro variant, N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-12-5), which shares the same core scaffold but replaces bromine with chlorine at the 2-position of the phenyl ring [2]. Additional comparators include other N-phenyl-1-methyl-1H-indazole-3-carboxamide derivatives and the broader class of indazole-3-carboxamide kinase inhibitors exemplified by advanced leads such as PHA-408 [3].

Why N-(2-Bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide Cannot Be Interchanged with Other Indazole-3-Carboxamide Analogs


Substitution at the 2-position of the N-phenyl ring in indazole-3-carboxamide kinase inhibitors is a critical determinant of potency, selectivity, and physicochemical properties, and simple replacement of bromine with chlorine or hydrogen is not functionally neutral [1]. Within the IKK2 patent family disclosed by SmithKline Beecham (US20080262040A1), the identity of R₁ substituents on the indazole N-phenyl ring—including halogen type, position, and substitution pattern—is explicitly claimed as a variable governing IKK2 inhibitory activity [2]. Halogen bonding, steric bulk, and lipophilicity differ substantially between bromine (van der Waals radius ~1.85 Å, Hansch π constant ~0.86) and chlorine (van der Waals radius ~1.75 Å, Hansch π constant ~0.71), meaning that a bromo-substituted analog will exhibit measurably different target engagement, metabolic stability, and solubility profiles compared to its chloro counterpart [3]. In the closely related 1H-indazole-3-carboxamide PAK1 inhibitor series, SAR analysis demonstrated that substituent identity in the hydrophobic pocket directly controls kinase selectivity and enzymatic IC₅₀ values across a panel of 29 kinases [4]. Consequently, a procurement decision that treats the bromo compound as interchangeable with the chloro analog or unsubstituted parent risks introducing an uncontrolled variable into target-binding, selectivity, and pharmacokinetic studies.

Quantitative Differentiation Evidence for N-(2-Bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-21-6) Versus Structural Analogs


Molecular Weight and Heavy Atom Differentiation: Bromo vs. Chloro Analog

The bromo substituent at the 2-position of the N-phenyl ring confers a molecular weight of 348.17 g/mol, which is 44.45 g/mol (14.6%) greater than that of the closest analog, N-(2-chloro-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-12-5, MW 303.72 g/mol) [1]. This difference reflects the replacement of chlorine (atomic mass 35.45) with bromine (atomic mass 79.90). The larger van der Waals radius of bromine (~1.85 Å vs. ~1.75 Å for chlorine) introduces distinct steric constraints within the hydrophobic binding pocket of target kinases, which has been shown in analogous indazole-3-carboxamide inhibitor series to directly modulate kinase selectivity profiles [2]. Additionally, the predicted octanol-water partition coefficient (cLogP) for the bromo compound is estimated at approximately 3.8–4.0, representing a calculated increase of approximately 0.3–0.5 log units over the chloro analog (cLogP ~3.5), consistent with the higher Hansch hydrophobicity constant of bromine [3].

Physicochemical Properties Molecular Weight Lipophilicity

Synthetic Utility: Bromine as a Superior Cross-Coupling Handle Compared to Chlorine

The aryl bromide moiety at the 2-position of the N-phenyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings [1]. Aryl bromides exhibit superior oxidative addition reactivity with Pd(0) catalysts compared to aryl chlorides, owing to the lower bond dissociation energy of the C–Br bond (approximately 84 kcal/mol) versus the C–Cl bond (approximately 96 kcal/mol) [2]. This enables milder reaction conditions, broader substrate scope, and higher catalytic turnover in downstream derivatization. While the chloro analog (CAS 1428349-12-5) can also participate in cross-coupling, it typically requires more forcing conditions, specialized ligands (e.g., electron-rich biaryl phosphines), or higher catalyst loadings to achieve comparable conversion, making the bromo compound the preferred choice for rapid analog synthesis and library generation in medicinal chemistry campaigns [3].

Synthetic Chemistry Cross-Coupling C–C Bond Formation

Kinase Inhibition Class Evidence: IKK2 and PAK1 Inhibitory Potential of Indazole-3-Carboxamide Scaffolds

The 1-methyl-1H-indazole-3-carboxamide scaffold is a validated pharmacophore for kinase inhibition across multiple targets. Structurally related indazole-3-carboxamide compounds have demonstrated potent IKK2 inhibition: for example, PHA-408, an ATP-competitive indazole-3-carboxamide IKK2 inhibitor, exhibits tight-binding kinetics and sub-micromolar potency in biochemical and cellular assays [1]. In the PAK1 inhibitor series, compound 30l (a 1H-indazole-3-carboxamide derivative) achieved a PAK1 IC₅₀ of 9.8 nM with selectivity over 29 other kinases [2]. While N-(2-bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide itself has not been the subject of published quantitative IKK2 or PAK1 IC₅₀ determinations in accessible databases, its structural features—the N-methyl indazole core, the carboxamide linker, and the 2-bromo-4-fluorophenyl hydrophobic moiety—are consistent with the pharmacophoric requirements for IKK2 ATP-binding pocket engagement as defined in the SmithKline Beecham patent series [3]. The bromo substituent may further contribute to kinase binding through halogen-bonding interactions with backbone carbonyl oxygen atoms in the kinase hinge region, a phenomenon documented for brominated kinase inhibitors [4].

Kinase Inhibition IKK2 PAK1 NF-κB

Predicted Physicochemical and ADME Differentiation: Bromo vs. Chloro Substitution Across Drug-Likeness Parameters

Computational prediction of drug-likeness parameters reveals distinct ADME profiles for the bromo compound relative to its chloro analog [1]. The bromo compound has a topological polar surface area (TPSA) of approximately 46.9 Ų, identical to the chloro analog due to the shared core scaffold, but its higher molecular weight (348.17 vs. 303.72 g/mol) and elevated cLogP (estimated 3.8–4.0 vs. 3.5) place it closer to the upper boundary of Lipinski's Rule of Five for oral drug-likeness (MW < 500, cLogP < 5). Neither compound exceeds these thresholds, but the bromo analog's increased lipophilicity is associated with a higher predicted plasma protein binding and a potentially greater volume of distribution, while also elevating the calculated risk of hERG channel blockade and CYP450 inhibition [2]. These differences, although computational in nature, indicate that the two compounds are likely to exhibit divergent pharmacokinetic and toxicological profiles in vivo, and cannot be assumed to behave identically in ADME assays or animal models [3].

ADME Drug-Likeness Lipinski Rules Physicochemical Prediction

Procurement-Relevant Application Scenarios for N-(2-Bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide (CAS 1428349-21-6)


Structure-Activity Relationship (SAR) Exploration of Halogen Effects in IKK2/PAK1 Kinase Inhibitor Programs

This compound is optimally deployed as a probe molecule in systematic SAR studies investigating the impact of halogen identity (Br vs. Cl vs. H) at the 2-position of the N-phenyl ring on kinase potency, selectivity, and physicochemical properties. The 14.6% molecular weight increase and ~0.3–0.5 log unit cLogP elevation compared to the chloro analog [1] make this compound a critical data point for understanding how steric bulk and lipophilicity at this vector modulate target engagement and ADME parameters. Researchers can pair this compound with CAS 1428349-12-5 (chloro analog) and the unsubstituted parent to generate a complete halogen SAR dataset, leveraging the observed differences in predicted lipophilicity and the known role of halogen bonding in kinase inhibitor design [2].

Medicinal Chemistry Library Synthesis via Palladium-Catalyzed Cross-Coupling at the 2-Bromo Position

The 2-bromo substituent on the N-phenyl ring serves as a versatile synthetic handle for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling rapid diversification at this position with aryl, alkenyl, and amino substituents [3]. Compared to the 2-chloro analog, the lower C–Br bond dissociation energy (~84 vs. ~96 kcal/mol) allows for milder reaction conditions, broader substrate scope, and higher catalytic turnover [4], making this compound the preferred starting material for laboratories generating focused libraries of N-phenyl-substituted indazole-3-carboxamide analogs for kinase inhibitor discovery.

In Vitro ADME and Pharmacokinetic Profiling of Halogenated Indazole-3-Carboxamide Analog Pairs

The predicted divergence in lipophilicity (ΔcLogP ≈ 0.3–0.5) between the bromo compound and its chloro analog [5] makes this compound valuable as a matched molecular pair for investigating halogen-dependent effects on metabolic stability, plasma protein binding, CYP450 inhibition, and membrane permeability. Procurement of both the bromo and chloro analogs enables controlled head-to-head ADME comparisons where halogen identity is the sole structural variable, generating robust data to guide lead optimization toward candidates with favorable pharmacokinetic profiles [6].

IKK2/NF-κB Pathway Inhibitor Screening in Inflammatory Disease Models

As a compound falling within the generic scope of IKK2 inhibitor patents (US20080262040A1) [7], this brominated indazole-3-carboxamide can be screened in cellular and biochemical IKK2 assays alongside established IKK2 inhibitors such as PHA-408 to evaluate its relative potency and selectivity [8]. Although no published IC₅₀ data exist for this specific compound, the validated IKK2-inhibitory activity of the indazole-3-carboxamide scaffold class supports its inclusion in screening cascades for NF-κB-driven inflammatory conditions including rheumatoid arthritis, asthma, and COPD.

Quote Request

Request a Quote for N-(2-bromo-4-fluorophenyl)-1-methyl-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.